

Application Note and Protocol: Conjugation of Tos-PEG7-OH to a Primary Amine

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Compound of Interest

Compound Name: Tos-PEG7-OH

Cat. No.: B1679206

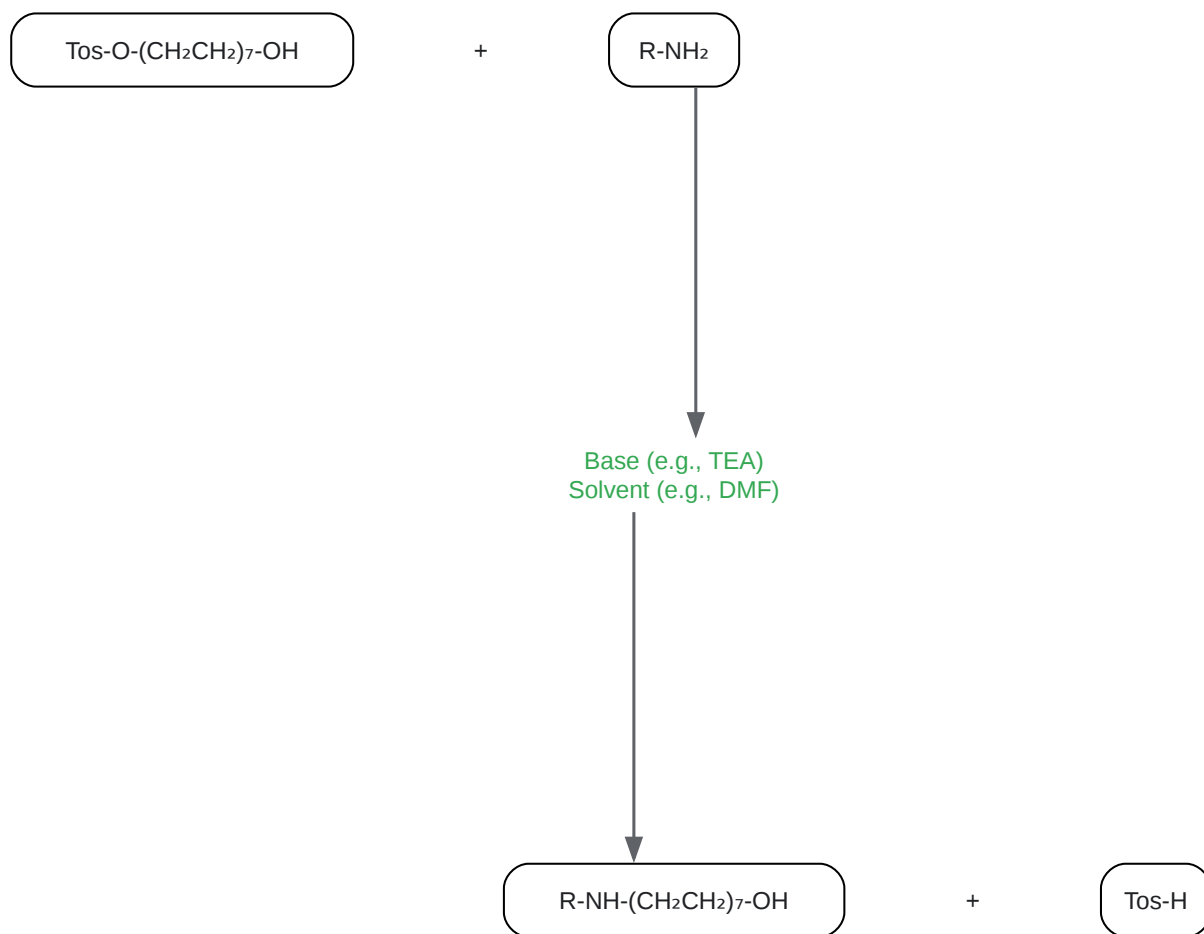
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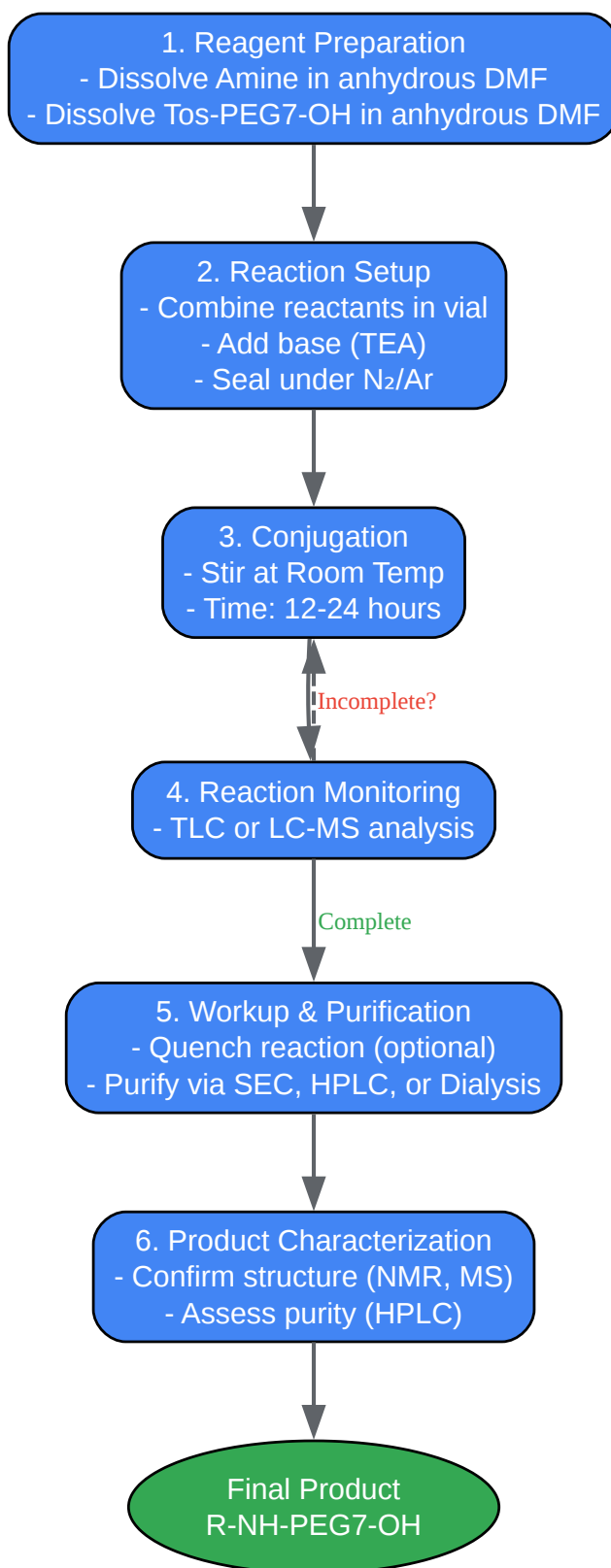
Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG)ylation is a critical technique in drug development and biotechnology for enhancing the therapeutic properties of molecules. By covalently attaching PEG chains, researchers can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs, while reducing their immunogenicity. This document provides a detailed protocol for the conjugation of a tosylated PEG linker, specifically **Tos-PEG7-OH**, to a molecule containing a primary amine. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating a nucleophilic substitution reaction with a primary amine to form a stable secondary amine linkage. This protocol outlines the reaction conditions, purification methods, and characterization techniques for this conjugation process.

Principle of the Reaction

The core of the conjugation process is a nucleophilic substitution reaction (SN₂). The primary amine (R-NH₂) acts as a nucleophile, attacking the carbon atom adjacent to the tosylate leaving group on the PEG chain. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine to increase its nucleophilicity and neutralizes the p-toluenesulfonic acid byproduct that forms.





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